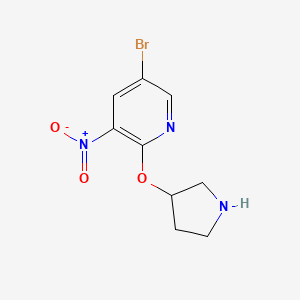
5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and a pyrrolidin-3-yloxy group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine typically involves the following steps:
Nitration: The addition of a nitro group at the 3-position.
The reaction conditions for these steps often involve the use of strong acids, bases, and oxidizing agents. For example, the nitration step may require concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The pyrrolidin-3-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-bromo-3-amino-2-(pyrrolidin-3-yloxy)pyridine .
Scientific Research Applications
5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atom and pyrrolidin-3-yloxy group can influence the compound’s binding affinity to various biological targets. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine: Similar structure but with a piperidin-1-yl group instead of a pyrrolidin-3-yloxy group.
2-Bromo-5-nitropyridine: Lacks the pyrrolidin-3-yloxy group and has different reactivity and applications.
5-Bromo-3-nitropyridine-2-carbonitrile: Contains a nitrile group instead of the pyrrolidin-3-yloxy group.
Uniqueness
5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of the pyrrolidin-3-yloxy group, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Bromo-3-nitro-2-(pyrrolidin-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a bromine atom , a nitro group , and a pyrrolidin-3-yloxy moiety, which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, where the nitro group can be reduced or substituted to yield various derivatives. This versatility allows for the exploration of structure-activity relationships (SAR) that are crucial in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to varied biological effects.
- Binding Affinity : The pyrrolidin-3-yloxy group enhances binding affinity to certain receptors or enzymes, modulating their activity and potentially leading to therapeutic effects in neurological disorders and cancer.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of pyridine compounds have shown promising results in inducing apoptosis in tumor cells. One study indicated that certain derivatives exhibited better cytotoxicity than reference drugs like bleomycin against hypopharyngeal tumor cells .
Data Table: Biological Activity Overview
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | |
| Antimicrobial | Potential activity against bacteria | |
| Neurological Disorders | Targeting specific receptors |
Case Studies
- Cytotoxicity Assay : A recent study evaluated the cytotoxic effects of various pyridine derivatives, including those similar to this compound. Results indicated that modifications in the pyrrolidine ring significantly affected biological activity, enhancing selectivity towards cancer cell lines .
- Antibacterial Screening : In another investigation, nitro derivatives were screened for antibacterial efficacy against multiple strains of bacteria. The findings revealed that compounds with similar structures exhibited lower minimum inhibitory concentrations (MICs), suggesting that this compound may possess comparable properties .
Properties
Molecular Formula |
C9H10BrN3O3 |
|---|---|
Molecular Weight |
288.10 g/mol |
IUPAC Name |
5-bromo-3-nitro-2-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C9H10BrN3O3/c10-6-3-8(13(14)15)9(12-4-6)16-7-1-2-11-5-7/h3-4,7,11H,1-2,5H2 |
InChI Key |
FSUOKBULJFTCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















